molecular formula C17H12BrNO B11985143 2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- CAS No. 94574-84-2

2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-

Cat. No.: B11985143
CAS No.: 94574-84-2
M. Wt: 326.2 g/mol
InChI Key: IFCQGLWWMCKCFN-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3-bromoaniline. Schiff bases are known for their versatility and are widely used in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-bromoaniline. The reaction is usually carried out in a solvent such as methanol under reflux conditions. The mixture is refluxed overnight, resulting in the formation of the Schiff base, which is then isolated by filtration and washing with methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

94574-84-2

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

1-[(3-bromophenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H12BrNO/c18-13-5-3-6-14(10-13)19-11-16-15-7-2-1-4-12(15)8-9-17(16)20/h1-11,20H

InChI Key

IFCQGLWWMCKCFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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